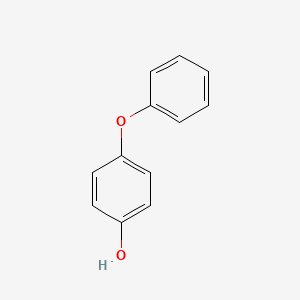

4-Phenoxyphenol

Description

Properties

IUPAC Name |

4-phenoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBDGXGICLIJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28515-80-2 | |

| Record name | Phenol, 4-phenoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28515-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022127 | |

| Record name | 4-Phenoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-82-3 | |

| Record name | 4-Phenoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83R742GJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Phenoxyphenol: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyphenol, a molecule of significant interest in chemical synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in the field.

Spectroscopic Data Summary

The structural characterization of this compound has been elucidated through various spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.285 | m | Aromatic Protons |

| 7.037 | m | Aromatic Protons |

| 6.94 | m | Aromatic Protons |

| 6.92 | m | Aromatic Protons |

| 6.802 | m | Aromatic Protons |

| 5.34 | s | Phenolic Hydroxyl Proton (-OH) |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.3 | C-O (ether) |

| 151.0 | C-OH |

| 149.9 | Aromatic C |

| 129.8 | Aromatic CH |

| 122.9 | Aromatic CH |

| 120.9 | Aromatic CH |

| 118.8 | Aromatic CH |

| 116.3 | Aromatic CH |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3325 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1440 | C=C stretch | Aromatic Ring |

| ~1204 | C-O stretch | Aryl Ether (Ar-O-Ar) |

| 1410-1310 | C-O stretch | Phenolic C-O |

| 900-675 | C-H bend (out-of-plane) | Aromatic C-H |

| Sample Preparation: KBr pellet[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) |

| 186.0 | 100.0 |

| 187.0 | 13.3 |

| 157.0 | 8.9 |

| 109.0 | 14.4 |

| 77.0 | 14.7 |

| 51.0 | 10.8 |

| Ionization Method: Electron Ionization (EI) at 75 eV[1] |

Experimental Protocols

The following sections outline the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within an NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to encompass the expected chemical shift range of the protons. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

The Solubility of 4-Phenoxyphenol: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics and Experimental Determination Methodologies for a Key Synthetic Intermediate.

Introduction

4-Phenoxyphenol, also known as 4-hydroxydiphenyl ether, is a versatile aromatic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and performance polymers. Its chemical structure, featuring both a phenol (B47542) and a phenoxy group, imparts a unique combination of polarity and aromaticity that dictates its solubility in various organic solvents. A thorough understanding of its solubility is paramount for researchers and drug development professionals in optimizing reaction conditions, designing efficient purification processes such as crystallization, and formulating products with desired bioavailability and stability. This technical guide provides a comprehensive overview of the solubility of this compound, details established experimental protocols for its determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, some qualitative and quantitative information has been reported. This compound is known to be insoluble in water.[1][2] A specific solubility value has been reported in toluene.[1][2]

For other common organic solvents, experimental determination is necessary to establish precise solubility values. The subsequent sections of this guide provide detailed protocols for such determinations.

Table 1: Quantitative Solubility of this compound in Toluene

| Solvent | Temperature (°C) | Solubility (g/mL) |

| Toluene | Not Specified | 0.1[1][2] |

Experimental Protocols for Solubility Determination

The determination of the equilibrium solubility of this compound in organic solvents can be accurately achieved using the widely accepted isothermal shake-flask method followed by either gravimetric or UV-Vis spectrophotometric analysis.[3][4]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectrophotometric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker or water bath set to the desired temperature. Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe pre-heated to the experimental temperature. Immediately filter the solution through a syringe filter, also at the experimental temperature, into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis) to remove any undissolved microparticles.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the methods described below.

Analytical Methods

The gravimetric method is a direct and reliable technique for determining the concentration of a non-volatile solute in a saturated solution.[5][6]

Procedure:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent from the solution in a fume hood or using a rotary evaporator.

-

Place the container with the solid residue in a drying oven at a temperature below the melting point of this compound (80-84 °C) until a constant weight is achieved.

-

Accurately weigh the container with the dry this compound residue.

-

Calculate the mass of the dissolved this compound and the mass of the solvent.

-

Express the solubility as g/100 g of solvent or other appropriate units.

This method is suitable for aromatic compounds like this compound that exhibit strong UV absorbance and is particularly useful for determining low solubilities.[7][8]

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Solubility Calculation: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and industrial applications. While comprehensive quantitative data is sparse, this guide provides a foundational understanding and details robust experimental methodologies for its determination. The isothermal shake-flask method, coupled with either gravimetric or UV-Vis spectrophotometric analysis, offers a reliable approach for generating the necessary solubility data. By following the outlined protocols, researchers and drug development professionals can accurately determine the solubility of this compound in solvents relevant to their work, thereby facilitating process optimization and formulation development.

References

- 1. This compound CAS#: 831-82-3 [m.chemicalbook.com]

- 2. This compound [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijset.in [ijset.in]

Thermal properties of 4-Phenoxyphenol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of 4-Phenoxyphenol, a versatile compound utilized in pharmaceuticals, personal care products, and as an intermediate in organic synthesis. A comprehensive understanding of its thermal characteristics, specifically its melting and boiling points, is critical for its application in formulation development, quality control, and synthesis processes. This document outlines these key thermal parameters, details the experimental methodologies for their determination, and presents logical workflows for these analytical procedures.

Core Thermal Properties

The thermal behavior of this compound is characterized by its distinct melting and boiling points. These properties are crucial indicators of the compound's purity and are fundamental for its handling and application in various scientific and industrial settings.

Quantitative Data Summary

The melting and boiling points of this compound, as documented in the scientific literature, are summarized in the table below. The boiling point is notably pressure-dependent, a critical consideration for processes conducted under vacuum.

| Thermal Property | Value | Conditions |

| Melting Point | 80-84 °C | Atmospheric Pressure |

| 83-85 °C | Atmospheric Pressure[1] | |

| Boiling Point | 177-180 °C | 11 mmHg |

Experimental Protocols for Thermal Analysis

The determination of melting and boiling points is a fundamental aspect of compound characterization. While specific experimental reports for this compound are not detailed in this guide, the following are standard and widely accepted methodologies for determining these thermal properties for solid organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[2]

1. Capillary Method:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3][4]

-

Apparatus: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3][4] This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

2. Differential Scanning Calorimetry (DSC):

DSC is a modern thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in a hermetically sealed aluminum pan.[8]

-

Instrumentation: The sample and an empty reference pan are placed in the DSC instrument. The system is purged with an inert gas, such as nitrogen.[8]

-

Measurement: The temperature is increased at a constant rate (e.g., 10 °C/min).[8] The melting point is determined from the resulting thermogram as the onset or peak of the endothermic transition corresponding to melting.[8] DSC can also provide information on the purity of the sample.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere.

1. Thiele Tube Method:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[9]

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube filled with a high-boiling point liquid like mineral oil.[9][10]

-

Heating and Observation: The apparatus is heated gently. As the boiling point is approached and exceeded, a steady stream of bubbles will emerge from the inverted capillary tube.[9][10] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10]

2. Distillation Method:

For larger quantities of the substance, a simple distillation can be used to determine the boiling point.

-

Apparatus: The this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[9]

-

Procedure: The liquid is heated to a steady boil. The vapor will rise, surround the thermometer bulb, and then pass into the condenser. The temperature at which the liquid is steadily distilling is recorded as the boiling point.[11] It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the thermal properties of a solid organic compound like this compound.

Caption: Workflow for Melting Point Determination by Capillary Method.

Caption: Workflow for Boiling Point Determination by Thiele Tube Method.

References

- 1. Page loading... [guidechem.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. davjalandhar.com [davjalandhar.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. vernier.com [vernier.com]

The Multifaceted Biological Activities of 4-Phenoxyphenol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenol, a diphenyl ether derivative, and its structurally related compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound and its derivatives, with a focus on their anticancer, androgen receptor antagonistic, antimicrobial, and enzyme inhibitory properties. This document aims to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities spanning antiproliferative, apoptotic, and anti-metastatic effects in various cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound Name | Cancer Cell Line | Biological Activity | Value | Reference |

| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP) | NSCLC H1299 | Selective Cytotoxicity | - | [1][2][3] |

| 4-HPPP | Hepatocellular Carcinoma (HCC) Huh7 | Apoptosis Induction | - | [1] |

| 4-(4-benzoylaminophenoxy)phenol derivative 22 | SC-3 (wild-type AR) | IC50 | 0.75 µM | [4] |

| 4-(4-benzoylaminophenoxy)phenol derivative 22 | LNCaP (T877A-mutated AR) | IC50 | 0.043 µM | [4] |

| 4-(4-benzoylaminophenoxy)phenol derivative 22 | 22Rv1 (H874Y-mutated AR) | IC50 | 0.22 µM | [4] |

| Curcumin-like compounds (E21cH and Q012095H) | - | Anticancer Activity | - | [5] |

Note: Some qualitative data from the search results could not be quantified in this table.

Key Mechanisms and Signaling Pathways

ATR DNA Repair and Akt Signaling in Lung Cancer:

The derivative 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) has been shown to selectively induce antiproliferation and apoptosis in non-small-cell lung cancer (NSCLC) cells.[1][2][3] The proposed mechanism involves the induction of aneuploidization and the activation of the Ataxia Telangiectasia and Rad3-related (ATR) DNA repair signaling pathway.[1][2] 4-HPPP treatment leads to an increase in reactive oxygen species (ROS) and DNA damage, indicated by the accumulation of γH2AX.[1] This, in turn, activates the ATR pathway, leading to cell cycle arrest and apoptosis.[1] Furthermore, 4-HPPP has been observed to inhibit the phosphorylation of Akt at Serine 473 and Threonine 450, suggesting a role in modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

Experimental Protocols

Colony Formation Assay:

This assay assesses the ability of a single cell to grow into a colony, a measure of cell proliferation and survival.

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the this compound derivative for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.

-

Incubation: Remove the treatment medium and replace it with fresh, drug-free medium. Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with methanol (B129727) for 10 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically containing >50 cells) in each well.

Reactive Oxygen Species (ROS) Detection using DCF-DA Assay:

This assay measures the intracellular generation of ROS.

-

Cell Culture: Seed cells in a 96-well black plate and allow them to attach overnight.

-

Treatment: Treat the cells with the this compound derivative for the desired time.

-

Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for Akt Phosphorylation:

This technique is used to detect the phosphorylation status of Akt.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Androgen Receptor Antagonism

Certain this compound derivatives have been designed and synthesized as potent androgen receptor (AR) antagonists, which are crucial for the treatment of prostate cancer.[4]

Quantitative Data on AR Antagonistic Activity

| Compound | Cell Line | Assay | IC50 (µM) |

| 8 | SC-3 | DHT-promoted cell proliferation | 9.4 |

| 22 | SC-3 | DHT-promoted cell proliferation | 0.75 |

| 22 | LNCaP | DHT-promoted cell proliferation | 0.043 |

| 22 | 22Rv1 | DHT-promoted cell proliferation | 0.22 |

Synthesis and Screening Workflow

The synthesis of these AR antagonists typically involves a multi-step process, followed by a screening cascade to evaluate their biological activity.

Experimental Protocols

Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives:

A general synthetic route involves the following key steps[4]:

-

SNAr Reaction: A nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and hydroquinone (B1673460) to form a diphenyl ether.

-

Nitro Group Reduction: Reduction of the nitro group to a primary amine, for example, using palladium on carbon (Pd/C) and hydrogen gas.

-

Amide Bond Formation: Acylation of the amine with a substituted benzoic acid or benzoyl chloride to form the final amide derivative.

Androgen Receptor Antagonist Screening Assay:

-

Cell Culture: Use prostate cancer cell lines such as LNCaP or 22Rv1, which express the androgen receptor.

-

Treatment: Treat the cells with a known androgen (e.g., dihydrotestosterone, DHT) to stimulate proliferation, in the presence or absence of the test compounds at various concentrations.

-

Cell Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay to determine the IC50 value of the antagonist.

Antimicrobial Activity

Brominated phenoxyphenols, naturally occurring in marine sponges, have shown potent antibacterial activity against a range of medically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Quantitative Data on Antimicrobial Activity

| Compound | Bacteria | Growth Form | MIC (µM) | Reference |

| 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol (2-bromo-PP) | MRSA | Persisters | 12.5 | [6] |

| 2-bromo-PP | P. aeruginosa | Persisters | 12.5 | [6] |

| 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol (3-bromo-PP) | MRSA | Persisters | 6.25 | [6] |

| 3-bromo-PP | P. aeruginosa | Persisters | 50 | [6] |

| 2-bromo-PP | MRSA | Biofilm | 100 | [6] |

| 3-bromo-PP | MRSA | Biofilm | 12.5 | [6] |

Experimental Protocol

Minimum Inhibitory Concentration (MIC) Determination:

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of enzymes involved in the endocannabinoid system, specifically fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[7]

Quantitative Data on Enzyme Inhibition

| Compound | Enzyme | IC50 (µM) |

| N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide (16) | FAAH | 0.012 |

| 16 | MAGL | 0.028 |

Experimental Protocol

FAAH and MAGL Inhibition Assay:

In vitro assays are used to measure the inhibitory activity of compounds against these enzymes.

-

Enzyme and Substrate Preparation: Use recombinant human FAAH or MAGL and a suitable fluorogenic substrate.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specific time to allow for potential covalent modification.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Measurement: Measure the fluorescence signal over time using a plate reader. The rate of substrate hydrolysis is indicative of enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

This compound and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. The diverse range of activities, from anticancer and AR antagonism to antimicrobial and enzyme inhibition, underscores the versatility of this chemical scaffold. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for crucial assays, and illustrated the relevant signaling pathways and experimental workflows. It is anticipated that this comprehensive resource will aid researchers, scientists, and drug development professionals in their efforts to further explore and exploit the therapeutic promise of this compound derivatives. Further structure-activity relationship studies and in vivo investigations are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds for clinical development.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

4-Phenoxyphenol: A Versatile Monomer for High-Performance Polyether Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenol is a key aromatic diol monomer utilized in the synthesis of high-performance polyethers and, most notably, poly(aryl ether ketone)s (PAEKs). Its unique structure, featuring a flexible ether linkage and two reactive hydroxyl groups, imparts a desirable combination of properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and good solubility in common organic solvents. These characteristics make polyethers derived from this compound suitable for a wide range of advanced applications, from aerospace components and medical implants to high-performance coatings and membranes for separations.

This technical guide provides a comprehensive overview of the use of this compound as a monomer for polyether synthesis. It covers the fundamental chemistry of the polymerization process, detailed experimental protocols, characterization of the resulting polymers, and a summary of their key properties.

Monomer Profile: this compound

This compound, also known as p-phenoxyphenol or 4-hydroxydiphenyl ether, is a solid crystalline compound at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85-88 °C |

| Boiling Point | 325-327 °C |

| CAS Number | 831-82-3 |

Table 1: Physical and Chemical Properties of this compound

Polymerization via Nucleophilic Aromatic Substitution

The primary route for synthesizing high-molecular-weight polyethers from this compound is through nucleophilic aromatic substitution (SNAr) polymerization. This step-growth polymerization involves the reaction of the phenoxide ions, generated from this compound in the presence of a base, with an activated aromatic dihalide, typically a difluorinated aromatic ketone. The electron-withdrawing ketone groups in the dihalide monomer activate the fluorine atoms towards nucleophilic attack by the phenoxide.

The general mechanism involves the formation of a Meisenheimer complex as a transient intermediate, followed by the departure of the fluoride (B91410) leaving group to form the ether linkage. The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of an anhydrous weak base, such as potassium carbonate, to facilitate the formation of the phenoxide nucleophile.

Caption: Nucleophilic Aromatic Substitution Polymerization Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of poly(aryl ether ketone)s using a bisphenol monomer analogous to this compound, which can be adapted for polymerization involving this compound.

Synthesis of a Poly(aryl ether ketone) from a Bisphenol and 4,4'-Difluorobenzophenone

This protocol is a representative example of the synthesis of a PAEK via nucleophilic aromatic substitution.

Materials:

-

1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane (BHPPPPM) (or a similar bisphenol)

-

4,4'-Difluorobenzophenone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc) or Tetramethylene sulfone

-

Hydrochloric Acid (HCl)

Procedure:

-

Monomer and Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add the bisphenol monomer, an equimolar amount of 4,4'-difluorobenzophenone, and a 50% excess of anhydrous potassium carbonate.

-

Solvent Addition: Add N,N-dimethylacetamide (or tetramethylene sulfone) and toluene to the flask. The solids content should be around 20-30% (w/v).

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene. Continue this process for 2-4 hours until no more water is collected in the Dean-Stark trap.

-

Polymerization: After dehydration, remove the Dean-Stark trap and increase the temperature to 160-180 °C to distill off the toluene. Maintain the reaction at this temperature under a nitrogen atmosphere for 8-16 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Polymer Precipitation and Purification: After cooling to room temperature, dilute the viscous polymer solution with additional solvent (e.g., DMAc) and precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

-

Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any remaining salts and unreacted monomers.

-

Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours.

Caption: Experimental Workflow for Polyether Synthesis.

Characterization of Synthesized Polyethers

The synthesized polyethers are typically characterized to determine their molecular weight, thermal properties, mechanical properties, and solubility.

| Characterization Technique | Purpose | Typical Results for PAEKs |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn: 29,500 - 34,200 g/mol ; PDI: 1.94 - 2.01[1] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | Amorphous with Tg ranging from 174 °C to 196 °C[1] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | 5% weight loss temperature > 500 °C in nitrogen[1] |

| Tensile Testing | To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break. | Tensile Strength: 78-85 MPa; Tensile Modulus: 1.9-2.4 GPa; Elongation at Break: 7-10%[1] |

| Solubility Tests | To assess the solubility of the polymer in various organic solvents. | Soluble in polar aprotic solvents like NMP and DMAc, as well as chloroform (B151607) and THF[1] |

Table 2: Common Characterization Techniques and Typical Properties of Poly(aryl ether ketone)s

Properties of Polyethers Derived from Phenolic Monomers

Polyethers synthesized from phenolic monomers like this compound exhibit a range of desirable properties, making them suitable for demanding applications. The data presented in Table 3 is a compilation of properties for various poly(aryl ether ketone)s synthesized from different bisphenol monomers, which are indicative of the performance that can be expected from polymers incorporating this compound.

| Polymer System | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (°C, N₂) | Tensile Strength (MPa) | Young's Modulus (GPa) |

| PAEK from BHPPPPM and Difluorobenzophenone | 0.60 - 0.78 | 174 - 196 | > 500 | 78 - 85 | 1.9 - 2.4 |

| PAEK with Pendant Biphenyl and Naphthyl Groups | - | - | - | - | - |

| PAEK with Xanthene and Sulfone Groups | - | 208 - 221 | 490 - 521 | - | - |

| Transparent PAEK from Difluorobenzophenone and Bis(hydroxybenzylidene)cyclohexanone | - | 172 | - | - | - |

Table 3: Properties of Various Poly(aryl ether ketone)s Derived from Bisphenol Monomers [1]

Conclusion

This compound is a valuable monomer for the synthesis of high-performance polyethers through nucleophilic aromatic substitution polymerization. The resulting polymers, particularly poly(aryl ether ketone)s, exhibit an exceptional combination of thermal stability, mechanical strength, and processability. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the field of polymer chemistry and materials science, as well as for professionals in drug development exploring advanced polymer-based delivery systems and medical devices. The versatility of this compound and the tunable properties of the derived polyethers ensure their continued importance in the development of next-generation materials.

References

The Environmental Fate of 4-Phenoxyphenol: A Review of Current Knowledge and Data Gaps

For Immediate Release

Shanghai, China – December 21, 2025 – While 4-phenoxyphenol is utilized as a key intermediate in the synthesis of certain pesticides and pharmaceuticals, a comprehensive understanding of its environmental fate and degradation remains notably sparse in publicly available scientific literature.[1][2] This technical guide synthesizes the current, limited understanding of this compound's environmental persistence and outlines potential degradation pathways based on the established behavior of related phenolic compounds. It is critical to note, however, that a significant data gap exists, and further experimental research is imperative for a thorough risk assessment.

Physicochemical Properties and Environmental Distribution

This compound is a solid crystalline powder with low solubility in water, suggesting a potential for partitioning into soil and sediment.[2] Its vapor pressure is also low, indicating that volatilization into the atmosphere is not a primary mode of environmental transport.[2] The octanol-water partition coefficient (Log Kow) for this compound has not been extensively reported, but its structural similarity to other phenols suggests a moderate potential for bioaccumulation.

Biodegradation Potential: An Extrapolation from Phenolic Compounds

Aerobic Biodegradation: Under aerobic conditions, the microbial degradation of phenols typically proceeds through initial hydroxylation to form catechols.[6][7] These catechols are then subject to ring cleavage via two primary pathways: the ortho-cleavage pathway and the meta-cleavage pathway, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[6][7] It is plausible that this compound could be similarly hydroxylated, followed by cleavage of one or both of the aromatic rings.

Anaerobic Biodegradation: Anaerobic degradation of phenols is a more complex process, often involving carboxylation as an initial step, followed by ring reduction and cleavage.[4][9] The complete mineralization of phenolic compounds under anaerobic conditions requires the synergistic action of several different microbial groups.[4] While the anaerobic degradation of many phenols has been documented, the recalcitrance of the ether linkage in this compound under these conditions is unknown.

Abiotic Degradation: Photodegradation and Hydrolysis

Photodegradation: Information regarding the photodegradation of this compound is scarce. Generally, phenolic compounds can undergo photodegradation in the presence of sunlight, a process that can be direct or indirect (sensitized). The exposure of a related compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol (B1258403), to air and light resulted in the formation of several degradation products.[10] It is conceivable that the aromatic rings and the ether linkage in this compound could be susceptible to photolytic cleavage, leading to the formation of various transformation products. However, without experimental data, the rates and products of these reactions remain speculative.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions. Significant hydrolysis would likely only occur under extreme pH conditions not commonly found in the environment.

Transformation Products and Ecotoxicity

A significant concern regarding the degradation of any environmental contaminant is the nature and toxicity of its transformation products. This compound is known to be an environmental transformation product of the insecticide Fenoxycarb, indicating it can be formed and persist in the environment.[1] Studies on other phenolic compounds have shown that degradation can sometimes lead to the formation of intermediates that are more toxic than the parent compound.[11][12] Given the lack of specific studies on this compound, the identity and ecotoxicological profile of its potential degradation products are unknown.

Data Summary and Experimental Protocols

Due to the absence of specific experimental data for the environmental fate and degradation of this compound, it is not possible to provide a quantitative summary in tabular format or detail specific experimental protocols. The following tables present a hypothetical framework for the kind of data that is needed.

Table 1: Hypothetical Biodegradation Data for this compound

| Parameter | Aerobic Conditions | Anaerobic Conditions | Reference |

| Half-life (t½) | Data not available | Data not available | |

| Degradation Rate Constant (k) | Data not available | Data not available | |

| Primary Degradation Products | Data not available | Data not available | |

| Mineralization (%) | Data not available | Data not available |

Table 2: Hypothetical Photodegradation Data for this compound

| Parameter | Aqueous Solution | Soil Surface | Reference |

| Quantum Yield (Φ) | Data not available | Data not available | |

| Half-life (t½) - Simulated Sunlight | Data not available | Data not available | |

| Primary Photoproducts | Data not available | Data not available |

General Experimental Protocol for Biodegradation Studies

A general approach to studying the biodegradation of this compound would involve the following steps, adapted from established methods for other phenolic compounds:[6][8]

-

Enrichment and Isolation of Degrading Microorganisms: Soil or water samples from a contaminated site would be used to enrich for microorganisms capable of utilizing this compound as a sole carbon and energy source.

-

Batch Degradation Experiments: Pure or mixed cultures would be incubated with a known concentration of this compound in a mineral salts medium.

-

Analytical Monitoring: The concentration of this compound and the formation of degradation products would be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[13]

-

Mineralization Assessment: The extent of complete degradation to CO2 can be determined using methods such as respirometry or by measuring the decrease in dissolved organic carbon.

Visualizing Potential Degradation Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical degradation pathways for this compound based on known mechanisms for other phenolic compounds. It is crucial to emphasize that these are speculative pathways and require experimental validation.

References

- 1. This compound | C12H10O2 | CID 13254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aerobic and anaerobic biodegradation of phenol derivatives in various paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Study on the biodegradation of phenol by Alcaligenes faecalis JH1 immobilized in rice husk biochar [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijmr.net.in [ijmr.net.in]

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Synthesis of 4-Phenoxyphenol from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-phenoxyphenol, a crucial intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction between hydroquinone (B1673460) and an aryl halide. This application note outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction setup, monitoring, workup, and purification. Additionally, a summary of reaction parameters and a proposed catalytic cycle are presented to facilitate understanding and optimization of the synthesis.

Introduction

The formation of a diaryl ether linkage is a fundamental transformation in organic synthesis, with the resulting structures present in numerous biologically active molecules. The copper-catalyzed Ullmann condensation is a classical and effective method for constructing these C-O bonds. This protocol focuses on the synthesis of this compound by coupling hydroquinone with an aryl halide. While a variety of copper catalysts and ligands can be employed, this note details a ligand-free approach, which offers advantages in terms of cost and ease of product purification.

Reaction Scheme

The overall transformation involves the formation of a carbon-oxygen bond between one of the hydroxyl groups of hydroquinone and the aryl group from an aryl halide, catalyzed by a copper species.

HO-Ar-OH + X-Ar' ---[Cu Catalyst, Base]---> HO-Ar-O-Ar' + HX

(where Ar is a p-phenylene group, Ar' is a phenyl group, and X is a halide)

Data Presentation

The following table summarizes key reaction parameters for the synthesis of this compound from hydroquinone and aryl halides.

| Entry | Aryl Halide | Copper Source (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene (B50100) | Cu (unspecified) | K₂CO₃ (2.0) | DMF | 100 | 24 | 92 | Chemical Supplier Data |

| 2 | Bromobenzene | CuO Nanoparticles (10) | Cs₂CO₃ (0.5) | DMSO | 80 | 8 | 78-83 (for similar C-arylations) | [1] |

Note: Specific, peer-reviewed protocols for the direct O-arylation of hydroquinone to this compound are not extensively detailed in the literature. The conditions presented are based on established Ullmann condensation principles and data from chemical suppliers and related C-arylation reactions.[1]

Experimental Protocol

This protocol describes the synthesis of this compound from hydroquinone and iodobenzene.

Materials:

-

Hydroquinone

-

Iodobenzene

-

Copper(I) Iodide (CuI)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask containing a magnetic stir bar, add hydroquinone (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add anhydrous DMF via syringe to dissolve the reagents.

-

Add iodobenzene (1.05 eq.) to the reaction mixture via syringe.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 24 hours under an inert atmosphere.

-

Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

-

-

Workup:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: A simplified proposed catalytic cycle for the Ullmann condensation.

References

Synthesis of 4-Phenoxyphenol via p-Chlorophenol Route: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-phenoxyphenol, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the Ullmann condensation of p-chlorophenol with phenol (B47542). This method offers a reliable and scalable approach to this compound production. This document outlines the reaction mechanism, provides detailed experimental protocols, presents a comparative analysis of reaction conditions, and includes essential safety information.

Introduction

This compound, also known as hydroquinone (B1673460) monophenyl ether, is a valuable building block in organic synthesis. Its structure, featuring a diaryl ether linkage, is a common motif in numerous biologically active molecules. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classical and widely employed method for the formation of diaryl ethers.[1][2][3] The reaction of p-chlorophenol with phenol in the presence of a base and a copper catalyst provides a direct and efficient route to this compound.[4]

Reaction Principle and Mechanism

The synthesis of this compound from p-chlorophenol and phenol proceeds via an Ullmann-type condensation reaction. The generally accepted mechanism involves the following key steps:

-

Formation of a Copper(I) Phenoxide: In the presence of a base, phenol is deprotonated to form a phenoxide anion. This anion then reacts with a copper(I) salt (often generated in situ from a copper(II) precursor or by the oxidation of copper metal) to form a copper(I) phenoxide species.[3][5]

-

Oxidative Addition: The aryl halide, p-chlorophenol, undergoes oxidative addition to the copper(I) phenoxide complex. This step is often considered the rate-determining step in the catalytic cycle.[5][6]

-

Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether, this compound, and regenerate the copper(I) catalyst.[1][7]

The overall reaction is illustrated in the following diagram:

Experimental Protocols

Two representative protocols for the synthesis of this compound are provided below, illustrating variations in reaction conditions.

Protocol 1: Sodium Hydroxide (B78521) in Toluene (B28343)

This protocol is adapted from a common laboratory-scale preparation.

Materials:

-

Phenol (2.50 mol)

-

Sodium hydroxide (0.75 mol)

-

p-Chlorophenol (0.50 mol)

-

Copper salt catalyst (e.g., CuCl, CuBr, or copper powder) (1.75 g)

-

Toluene (150 mL)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

500 mL three-necked flask

-

Thermometer

-

Water trap (Dean-Stark apparatus)

-

Magnetic stirrer and hot plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To the three-necked flask equipped with a thermometer, water trap, and magnetic stirrer, add phenol (235 g, 2.50 mol), sodium hydroxide (30 g, 0.75 mol), and toluene (150 mL).

-

Heat the mixture to reflux to azeotropically remove water.

-

Once all the water has been removed, distill off the toluene.

-

Add the copper salt catalyst (1.75 g) to the reaction mixture.

-

Slowly add p-chlorophenol (64.3 g, 0.50 mol) dropwise to the flask.

-

Heat the reaction mixture to 175 °C and maintain for 8 hours with stirring.

-

After the reaction is complete, cool the mixture and recover the unreacted phenol by vacuum distillation.

-

Acidify the residue with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Potassium Hydroxide in a Pipeline Reactor (Industrial Adaptation)

This protocol is based on a patented industrial process, which may be adapted for laboratory-scale continuous flow synthesis.[8]

Materials:

-

Phenol

-

Potassium hydroxide (90%)

-

p-Chlorophenol

-

Toluene

-

Hydrochloric acid (20-40%)

Equipment:

-

Reaction kettle with reflux and distillation capabilities

-

Pipeline reactor with ultrasonic irradiation

-

Pumps for material transfer

Procedure:

-

Charge the reaction kettle with toluene, potassium hydroxide, and phenol.

-

Heat the mixture to reflux to dehydrate, then remove the toluene by distillation until the temperature reaches approximately 170 °C and the mixture is in a fully dissolved state.

-

In a separate vessel, prepare a mixed solution of p-chlorophenol and phenol.

-

Using separate pumps, simultaneously feed the potassium phenate solution and the p-chlorophenol/phenol solution into a pipeline reactor under ultrasonic irradiation.

-

The effluent from the pipeline reactor is collected in a receiving vessel.

-

The collected reaction mixture is then subjected to a work-up procedure similar to Protocol 1, involving acidification, extraction, and purification.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound via the p-chlorophenol route.

Table 1: Comparison of Reaction Conditions and Yields

| Parameter | Protocol 1 | Industrial Process Example[8] |

| Base | Sodium Hydroxide | Potassium Hydroxide |

| Solvent | Toluene (initially) | Toluene (for dehydration) |

| Catalyst | Copper Salt | Not explicitly specified, but typical for Ullmann |

| Temperature | 175 °C | 170 °C (pre-reaction), Pipeline reactor temp. not specified |

| Reaction Time | 8 hours | Continuous flow |

| Yield | 64% | Up to 95.7%[8] |

| Product Purity | m.p. 83-84 °C | >96.1%[8] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Safety and Handling

p-Chlorophenol:

-

Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

May cause long-lasting harmful effects to aquatic life.[9]

-

Wear protective gloves, clothing, and eye protection.[9]

-

Use in a well-ventilated area.[9]

Phenol:

-

Toxic if swallowed, in contact with skin, or if inhaled.[4][10]

-

Suspected of causing genetic defects.[4]

-

May cause damage to organs through prolonged or repeated exposure.[4]

-

Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[4][10]

This compound:

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][12][13][14]

Conclusion

The Ullmann condensation of p-chlorophenol and phenol is a robust and adaptable method for the synthesis of this compound. By carefully controlling reaction parameters such as the choice of base, catalyst, temperature, and reaction time, high yields and purity of the final product can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. redox.com [redox.com]

- 5. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism [mdpi.com]

- 6. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]

- 7. byjus.com [byjus.com]

- 8. nj.gov [nj.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. This compound | C12H10O2 | CID 13254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Application Notes & Protocols: Synthesis and Biological Screening of 4-Phenoxyphenol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Phenoxyphenol is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its derivatives have garnered significant attention in drug discovery due to their wide range of biological activities. These activities include potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation, supported by quantitative data and workflow diagrams.

Part 1: Synthesis of this compound Derivatives

The synthesis of a diaryl ether core, such as in this compound, is commonly achieved through cross-coupling reactions. The Ullmann condensation is a classic copper-catalyzed reaction for this purpose.[6][7] Modern approaches often involve variations such as the Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) reactions, which can offer milder conditions and broader substrate scope.[3]

General Synthetic Workflow

The synthesis of functionalized this compound derivatives typically follows a multi-step process, starting from the formation of the core diaryl ether, followed by functional group manipulations to generate a library of compounds for screening.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis via SNAr Reaction and Amide Coupling

This protocol details the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives, which have shown potent activity as androgen receptor (AR) antagonists.[3] The synthesis involves an initial SNAr reaction to form an amine intermediate, followed by an amide bond formation.

Step 1: Synthesis of 4-(4-Aminophenoxy)phenol (B3130052) (Intermediate 11)

-

Reaction Setup: To a solution of hydroquinone (B1673460) (1.1 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

SNAr Reaction: Add 4-fluoronitrobenzene (1.0 equivalent) to the mixture. Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the nitro-intermediate (diphenyl ether 10).[3]

-

Nitro Reduction: Dissolve the crude nitro-intermediate in a solvent such as ethanol (B145695) or methanol. Add a reducing agent, for example, palladium on carbon (10% Pd/C) under a hydrogen atmosphere or tin(II) chloride (SnCl₂). Stir at room temperature until the reduction is complete (monitored by TLC).

-

Isolation: Filter the reaction mixture through celite to remove the catalyst (if using Pd/C). Concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the desired 4-(4-aminophenoxy)phenol (Intermediate 11).[3]

Step 2: Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives (Final Products)

-

Reaction Setup: Dissolve the amine intermediate 11 (1.0 equivalent) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.5 equivalents).

-

Amide Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add the desired benzoyl chloride derivative (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to yield the final this compound derivative.[3]

Part 2: Biological Screening Protocols

After synthesis and purification, the derivatives are subjected to a battery of biological assays to determine their activity and mechanism of action.

General Biological Screening Workflow

A typical screening cascade involves primary assays to identify active compounds ("hits") from the library, followed by more detailed secondary assays to confirm activity and elucidate mechanisms.

Caption: A standard workflow for the biological screening of new chemical entities.

Protocol: Anticancer Activity Screening

A. Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., human lung cancer H1299 or prostate cancer SC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][8]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

B. Apoptosis Assay via Flow Cytometry

This method quantifies the percentage of apoptotic cells.

-

Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Protocol: Antimicrobial Activity Screening (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[9]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., MRSA, P. aeruginosa) equivalent to 0.5 McFarland standard.[4]

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Part 3: Quantitative Data Summary

The biological activities of this compound derivatives are summarized below.

Table 1: Anticancer and Enzyme Inhibitory Activity of Selected Derivatives

| Compound ID | Target/Cell Line | Assay Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 22 | SC-3 (prostate cancer) | Cell Proliferation | 0.75 µM | [3] |

| 22 | LNCaP (prostate cancer) | Cell Proliferation | 0.043 µM | [3] |

| 22 | 22Rv1 (prostate cancer) | Cell Proliferation | 0.22 µM | [3] |

| 13b | Bruton's Tyrosine Kinase (BTK) | Enzyme Inhibition | 11.8 nM | [10] |

| 5f | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 0.06 µM | [5] |

| 7b | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 0.06 µM | [5] |

| 4-HPPP | H1299 (lung cancer) | Cell Proliferation | ~10 µM (at 48h) |[8] |

Table 2: Antimicrobial Activity of Selected Brominated Phenoxyphenols

| Compound | Organism | Assay Type | Activity (MIC) | Reference |

|---|---|---|---|---|

| 2-bromo-PP | MRSA (persisters) | Broth Microdilution | 12.5 µM | [4] |

| 3-bromo-PP | MRSA (persisters) | Broth Microdilution | 6.25 µM | [4] |

| 2-bromo-PP | P. aeruginosa (persisters) | Broth Microdilution | 12.5 µM | [4] |

| 3-bromo-PP | P. aeruginosa (persisters) | Broth Microdilution | 50 µM |[4] |

Part 4: Proposed Mechanism of Action & Signaling

Certain this compound derivatives exert their anticancer effects by inducing DNA damage and activating specific cell signaling pathways, leading to apoptosis. For example, the compound 4-HPPP has been shown to induce aneuploidization and activate the ATR DNA damage repair signaling pathway in non-small-cell lung cancer cells.[8]

Caption: Proposed signaling pathway for the anticancer activity of 4-HPPP.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]